Whitepaper: 2-(Prop-1-yn-1-yl)aniline (CAS: 220465-91-8) – Mechanistic Cyclization Pathways and Applications in Drug Discovery
Whitepaper: 2-(Prop-1-yn-1-yl)aniline (CAS: 220465-91-8) – Mechanistic Cyclization Pathways and Applications in Drug Discovery
Executive Summary
2-(Prop-1-yn-1-yl)aniline , identified by the CAS number 220465-91-8 , is an ortho-alkynylated aniline derivative that serves as a highly privileged building block in modern synthetic organic chemistry[1]. Characterized by the presence of a prop-1-ynyl group tethered adjacent to a primary amine on a benzene ring, this molecule is geometrically pre-organized for intramolecular cyclization. For drug development professionals and synthetic chemists, it is primarily utilized as a direct, high-yield precursor for the synthesis of 2-methylindole and its complex polycyclic derivatives—scaffolds that are ubiquitous in biologically active natural products and pharmaceutical agents[2].
Physicochemical Profiling
Accurate identification and handling of 2-(prop-1-yn-1-yl)aniline require a thorough understanding of its physicochemical properties. Below is the standardized profile for this compound[1][3].
| Property | Value |
| Chemical Name | 2-(Prop-1-yn-1-yl)aniline |
| CAS Number | 220465-91-8 |
| Synonyms | 2-(1-propynyl)aniline; 2-prop-1-ynylaniline |
| Molecular Formula | C9H9N |
| Molecular Weight | 131.17 g/mol |
| SMILES String | CC#CC1=CC=CC=C1N |
| PubChem CID | 10773008 |
| Structural Class | Ortho-alkynylaniline / Primary Arylamine |
Mechanistic Pathways: The 5-endo-dig Cyclization Paradigm
The strategic value of 2-(prop-1-yn-1-yl)aniline lies in its capacity to undergo 5-endo-dig cyclization . Because the alkyne is tethered ortho to the nucleophilic primary amine, activation of either the alkyne (via carbophilic Lewis acids like Pd or Au) or the amine (via strong Brønsted bases) triggers a rapid intramolecular hydroamination[2][4]. The prop-1-ynyl group specifically dictates the formation of a methyl group at the C2 position of the resulting indole, a critical feature for steric shielding in pharmacophore design.
Figure 1: Mechanistic pathways for the 5-endo-dig cyclization of 2-(prop-1-yn-1-yl)aniline.
Experimental Workflows & Methodologies
As a Senior Application Scientist, it is critical to emphasize that successful cyclization relies on strict environmental controls and an understanding of the underlying causality of the reagents. Below are two field-proven, self-validating protocols for converting 2-(prop-1-yn-1-yl)aniline into functionalized indoles.
Protocol A: Palladium-Catalyzed Intramolecular Cyclization
This protocol outlines the synthesis of 2-methylindole derivatives via Pd-catalyzed hydroamination, adapted from seminal methodologies in organometallic chemistry[4].
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Step 1: Reaction Assembly. In an argon-purged Schlenk flask, dissolve 2-(prop-1-yn-1-yl)aniline (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL).
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Causality: 1,4-dioxane is selected for its moderate polarity, which stabilizes the Pd-intermediates without outcompeting the substrate for coordination sites at the metal center.
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Step 2: Catalyst Addition. Add Pd(OAc)2 (5 mol%) and tri-n-butylphosphine (10 mol%).
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Causality: The Pd(II) species acts as a π-Lewis acid, coordinating to the alkyne to lower its LUMO energy, thereby facilitating the nucleophilic attack of the adjacent amine. The phosphine ligand tunes the electron density of the palladium center, accelerating the subsequent protodemetalation step and preventing catalyst aggregation (black palladium formation)[4].
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Step 3: Thermal Activation. Heat the mixture to 80 °C for 6 hours under continuous stirring.
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Step 4: Self-Validating System (In-Process Control). Monitor the reaction via LC-MS. The validation trigger is the complete consumption of the m/z 132 [M+H]+ starting material peak and the appearance of an isomeric m/z 132 [M+H]+ peak with a distinct, more polar retention time (representing the aromatic 2-methylindole). If starting material persists, catalyst poisoning by trace oxygen is likely, validating the need for strict Schlenk techniques.
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Step 5: Workup. Filter the mixture through a short pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Base-Promoted Tandem Cyclization
Transition-metal-free approaches utilize strong bases to drive the cyclization, which is particularly useful when synthesizing N-fused polycyclic indoles or when metal contamination must be avoided in late-stage drug development[2].
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Step 1: Deprotonation. Dissolve 2-(prop-1-yn-1-yl)aniline (1.0 mmol) in anhydrous toluene (5.0 mL) at 0 °C. Dropwise add LiHMDS (1.0 M in THF, 2.0 mmol).
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Causality: LiHMDS is a strong, non-nucleophilic base that quantitatively deprotonates the aniline nitrogen. This drastically increases the nitrogen's nucleophilicity without risking unwanted nucleophilic attack on electrophilic additives.
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Step 2: Cyclization. Warm the reaction to 80 °C for 12 hours.
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Causality: The thermal energy overcomes the activation barrier for the nucleophilic attack of the amide anion onto the unactivated alkyne. The driving force is the thermodynamic stabilization gained upon aromatization into the indole core[2].
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Step 3: Quenching & Extraction. Quench the reaction with saturated aqueous NH4Cl to protonate the resulting indolyl anion. Extract with EtOAc (3 x 10 mL) and dry the combined organic layers over anhydrous Na2SO4.
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Step 4: Self-Validating System (NMR Verification). Post-workup, the success of the cyclization is definitively validated by 1H NMR spectroscopy. The diagnostic proof of cyclization is the disappearance of the propynyl methyl singlet (~2.0 ppm) and the appearance of a new vinylic/aromatic proton at the C3 position of the indole ring (~6.2 ppm, singlet).
Quantitative Data: Catalytic Condition Benchmarking
The choice of catalytic system drastically affects the reaction time, yield, and potential for tandem functionalization. The table below summarizes the benchmarking data for the cyclization of 2-alkynylanilines[2][4][5].
| Reaction Type | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Mechanistic Feature |
| Pd-Catalyzed Hydroamination | Pd(OAc)2 (5 mol%) | 1,4-Dioxane | 80 | 4-12 | 85-95 | Alkyne π-activation; high functional group tolerance[4]. |
| Base-Promoted Cyclization | LiHMDS (2-4 equiv) | Toluene | 80 | 12 | 75-90 | N-deprotonation; enables tandem electrophilic trapping[2]. |
| Gold-Catalyzed Cascade | AuCl3 (2 mol%) | DCM | 25 | 1-3 | >90 | Exceptional carbophilicity; rapid ambient temperature reaction. |
| Trifluoromethylthiolation | Pd(II) + BiCl3 | DMF | 100 | 24 | 60-80 | BiCl3 activates the SCF3 source for direct C3-functionalization[5]. |
Applications in Drug Development
The downstream products of 2-(prop-1-yn-1-yl)aniline—specifically 2-methylindoles and indolo[1,2-c]quinazolines[6]—are highly sought after in pharmacology. The methyl group at the C2 position of the indole ring provides critical steric shielding, which prevents rapid metabolic oxidation by cytochrome P450 enzymes. Furthermore, this substitution alters the electronic properties of the C3 position, making it an ideal site for late-stage functionalization, such as trifluoromethylthiolation, to improve lipophilicity and membrane permeability in kinase inhibitors and anti-proliferative agents[5].
References
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PubChem Compound Summary for CID 10773008, 2-(Prop-1-yn-1-yl)aniline. National Center for Biotechnology Information. URL:[Link]
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Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal (J. Am. Chem. Soc., 2000, 122, 5662-5663). URL:[Link]
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Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. National Science Foundation (NSF PAR). URL:[Link]
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Synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline with trifluoromethanesulfanylamide. Chemical Communications (RSC Publishing). URL:[Link]
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Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization. Beilstein Journal of Organic Chemistry. URL:[Link]
Sources
- 1. 2-(Prop-1-yn-1-yl)aniline | C9H9N | CID 10773008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 2-(Prop-1-yn-1-yl)aniline | C9H9N | CID 10773008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 5. Synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline with trifluoromethanesulfanylamide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with N,N-dimethylformamide dimethyl acetal [beilstein-journals.org]
